molecular formula C14H16BNO4 B2366829 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione CAS No. 2281899-15-6

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione

Cat. No.: B2366829
CAS No.: 2281899-15-6
M. Wt: 273.1
InChI Key: NIWKUHIIZAUJOK-UHFFFAOYSA-N
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a dioxaborolane ring and an indole-2,3-dione moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The indole-2,3-dione moiety can participate in redox reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione is unique due to its combination of a boronic ester and an indole-2,3-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with various molecular targets also enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)9-7-5-6-8-10(9)16-12(18)11(8)17/h5-7H,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWKUHIIZAUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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